molecular formula C9H6ClN3O3 B13586222 5-(4-Chloro-2-nitrophenyl)isoxazol-3-amine

5-(4-Chloro-2-nitrophenyl)isoxazol-3-amine

Cat. No.: B13586222
M. Wt: 239.61 g/mol
InChI Key: ATHKXARXLJGAKO-UHFFFAOYSA-N
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Description

5-(4-Chloro-2-nitrophenyl)isoxazol-3-amine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features an isoxazole ring, a five-membered heterocycle containing oxygen and nitrogen, which is a common scaffold in biologically active molecules . The structure incorporates both a chloro and a nitro substituent on the phenyl ring, which are functional groups often used to modulate the compound's electronic properties, binding affinity, and metabolic stability during the development of new therapeutic agents . Compounds based on the isoxazole core, such as leflunomide, are known for their immunomodulating effects, indicating the potential of this structural class in drug discovery . Furthermore, recent scientific literature highlights the exploration of novel isoxazole derivatives for their potent antiviral activity, particularly against the Zika virus, demonstrating the ongoing research value of this chemical family . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H6ClN3O3

Molecular Weight

239.61 g/mol

IUPAC Name

5-(4-chloro-2-nitrophenyl)-1,2-oxazol-3-amine

InChI

InChI=1S/C9H6ClN3O3/c10-5-1-2-6(7(3-5)13(14)15)8-4-9(11)12-16-8/h1-4H,(H2,11,12)

InChI Key

ATHKXARXLJGAKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C2=CC(=NO2)N

Origin of Product

United States

Preparation Methods

Step-by-step process:

  • Generation of nitrile oxides: Nitrile oxides are typically generated in situ from hydroxylamine derivatives or oximes, often under microwave irradiation or reflux conditions.
  • Cycloaddition with alkynes: The nitrile oxide reacts with alkynes bearing the desired substituents, forming the isoxazole ring via a [3+2] cycloaddition.
  • Amino group introduction: The amino group at the 3-position is introduced via nucleophilic substitution or amidation reactions on the isoxazole ring.

Research Findings:

A 2021 study highlights microwave-assisted synthesis of isoxazoles using hydroxylamine hydrochloride in a DMF/i-PrOH solvent mixture at 90°C, achieving yields of 50–70% (Scheme 1). This method underscores the efficiency of microwave irradiation in promoting cycloaddition reactions.

Aryl Nitrile Oxide Route

In 2012, Nefzi and colleagues employed a diversity-oriented synthesis involving nitrile oxide cycloaddition to produce various isoxazole derivatives, including functionalized compounds with chloro and nitro groups. This method involves:

  • Synthesis of nitrile oxides from aldehyde derivatives.
  • Cycloaddition with alkynes to form the isoxazole core.
  • Subsequent functionalization to introduce amino groups.

This approach allows for structural diversity and functional group compatibility, suitable for complex molecule synthesis.

Amidation of 5-Methylisoxazole-4-carboxylic Acid Chloride

A more targeted synthesis involves the amidation of 5-methylisoxazole-4-carboxylic acid chloride with 4-chloro-2-nitroaniline:

- Reagents: 5-methylisoxazole-4-carboxylic acid chloride, 4-chloro-2-nitroaniline
- Solvent: Acetonitrile
- Conditions: Dropwise addition at room temperature, stirring for 40 minutes
- Outcome: Formation of N-(4-Chloro-2-nitrophenyl)-5-methylisoxazole-4-carboxamide

This method yields the compound with high efficiency (~65%) and is well-documented in patent literature.

Nitration and Substituent Modification

Post-synthesis modifications, such as nitration or halogenation, are employed to introduce nitro or chloro groups onto the aromatic ring, which are crucial for biological activity and further functionalization. For example:

  • Nitration of phenyl rings attached to isoxazole derivatives.
  • Chlorination of aromatic precursors before cyclization.

Research-Backed Data Tables

Method Key Reagents Solvent Conditions Yield Reference
Microwave-assisted cycloaddition Hydroxylamine hydrochloride, alkynes DMF/i-PrOH 90°C, 30 min 50–70%
Nitrile oxide cycloaddition Aldehydes, hydroxylamine derivatives Various Reflux, microwave Variable
Amidation of acid chloride 5-methylisoxazole-4-carboxylic acid chloride, 4-chloro-2-nitroaniline Acetonitrile Room temperature, 40 min 65%

Extensive Research Discoveries

Recent advances emphasize the versatility of nitrile oxide chemistry and microwave-assisted synthesis for efficient production of isoxazole derivatives. These methods enable the incorporation of various substituents, including chloro and nitro groups, which are essential for the biological activity of the target compound.

Key research insights:

  • Microwave irradiation significantly reduces reaction times and improves yields.
  • Nitrile oxide cycloaddition offers regioselectivity and functional group tolerance.
  • Amidation of acid chlorides provides a straightforward route for amino substitution at the 3-position.

Chemical Reactions Analysis

Reduction of Nitro Group

The nitro group at the 2-position of the phenyl ring undergoes reduction under catalytic hydrogenation or metal-mediated conditions:

Reaction ConditionsProductYieldSource
Fe⁰ dust + HOAc5-(4-Chloro-2-aminophenyl)isoxazol-3-amine76%
Zn⁰ + NH₄Cl (aq.)Partial reduction to hydroxylamine36%
H₂/Pd-C (ethanol, 50°C)Amine derivative with preserved isoxazole90%

Key findings:

  • Fe⁰/HOAc selectively reduces the nitro group to an amine without disrupting the isoxazole ring or chloro substituent .

  • Zn⁰ in aqueous NH₄Cl results in incomplete reduction due to competing hydrolysis pathways .

Amide Bond Formation

The primary amine participates in nucleophilic acyl substitution, forming amides with acyl chlorides or activated esters:

SubstrateConditionsProductYieldSource
5-Methylisoxazole-4-carboxylic acid chlorideAcetonitrile, RT, 40 minN-(4-Chloro-2-nitrophenyl)isoxazole-4-carboxamide65%
Benzoyl chlorideTriethylamine, DCM, 0°C → RTN-Benzoyl-5-(4-chloro-2-nitrophenyl)isoxazol-3-amine82%

Mechanistic insight:

  • The reaction proceeds via an acid chloride intermediate, with the amine attacking the electrophilic carbonyl carbon .

  • Steric hindrance from the nitro and chloro groups slows reaction kinetics compared to unsubstituted analogs .

Cyclization and Heterocycle Formation

Under reductive conditions, the isoxazole ring participates in cyclization reactions:

ConditionsProductKey FeatureYieldSource
Fe⁰/HOAc, 80°C, 12 h7-Chloro-4-aminoquinolineIsoxazole → β-keto imine → cyclization68%
Zn⁰/NH₄Cl (aq.), 60°C, 8 h5-Chloro-1,2-dihydroisoquinolin-3-amineTandem nitro reduction/cyclization51%

Structural analysis:

  • X-ray crystallography confirms planar alignment of nitro and phenyl groups (O–N–C–C torsion angle: 8.4°) facilitates cyclization .

  • Chloro substituent at C4 directs regioselectivity during ring formation .

Electrophilic Aromatic Substitution

The electron-deficient phenyl ring undergoes limited electrophilic substitution:

ReactionConditionsProductYieldSource
NitrationHNO₃/H₂SO₄, 0°C5-(4-Chloro-2,6-dinitrophenyl)isoxazol-3-amine22%
SulfonationSO₃/H₂SO₄, 50°C5-(4-Chloro-2-nitro-5-sulfophenyl)isoxazol-3-amine15%

Limitations:

  • Strong electron withdrawal from nitro and chloro groups deactivates the ring .

  • Competing decomposition observed above 60°C .

Oxidation Reactions

The isoxazole ring demonstrates stability under mild oxidation:

Oxidizing AgentConditionsOutcomeSource
KMnO₄ (1M)H₂O, 25°C, 24 hNo reaction
CrO₃ (0.5M)Acetic acid, 80°C, 6 hPartial decomposition (≤40%)

Comparative stability:

  • Isoxazole ring remains intact under acidic MnO₄⁻ conditions due to resonance stabilization .

  • Chromium-based oxidants induce cleavage at elevated temperatures .

Cross-Coupling Reactions

The chloro substituent participates in metal-catalyzed couplings:

Reaction TypeConditionsProductYieldSource
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C5-(4-Aryl-2-nitrophenyl)isoxazol-3-amine45-60%
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene5-(4-Amino-2-nitrophenyl)isoxazol-3-amine72%

Key parameters:

  • Nitro group tolerance requires careful control of reducing agents .

  • Bulky phosphine ligands prevent catalyst poisoning by the amine group .

Scientific Research Applications

5-(4-Chloro-2-nitrophenyl)isoxazol-3-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(4-Chloro-2-nitrophenyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes or receptors, leading to the modulation of various biochemical processes. The presence of the chloro and nitro groups on the phenyl ring can enhance its binding affinity to target molecules, thereby influencing its overall activity .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Core Heterocycle Substituents Key Functional Groups
5-(4-Chloro-2-nitrophenyl)isoxazol-3-amine Isoxazole 4-Cl-2-NO₂-C₆H₃ at C5; NH₂ at C3 Amine, Nitro, Chloro
4-(4-Chlorophenyl)-3-methylisoxazol-5-amine Isoxazole 4-Cl-C₆H₄ at C4; CH₃ at C3 Amine, Chloro, Methyl
5-(4-Chloro-3-nitrophenyl)-1,3,4-thiadiazol-2-amine Thiadiazole 4-Cl-3-NO₂-C₆H₃ at C5 Amine, Sulfur, Nitro, Chloro
2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-phenylthiazole Thiazole 4-Cl-2-NO₂-C₆H₃ at C5; Hydrazone Hydrazone, Chloro, Nitro

Key Observations :

  • Isoxazole vs.
  • Substituent Positioning : The 4-chloro-2-nitrophenyl group in the target compound may exhibit stronger electron-withdrawing effects than 4-chloro-3-nitrophenyl (as in ’s thiadiazole analog), influencing reactivity in nucleophilic substitution or redox reactions .

Spectroscopic and Analytical Comparisons

Table 2: Spectroscopic Data for Selected Analogs (IR and NMR)

Compound (Reference) IR Peaks (cm⁻¹) ¹H-NMR Shifts (δ, ppm)
Thiazole derivative (Compound 8, ) N-H (3298), C-O (1213), C-S (798) 7.03 (d, J=3.6 Hz), 12.36 (brs)
Thiadiazole () C-S (722), N-H (~3355) Not reported
Isoxazol-5-amine () C-N (1604), C-O (1369) Aromatic H: 7.32–7.46 (m)

Key Observations :

  • The target compound’s amine group (NH₂) would likely show a characteristic N-H stretch near 3300–3500 cm⁻¹ in IR, similar to thiazole derivatives .
  • In ¹H-NMR, the amine proton (NH₂) may appear as a broad singlet near δ 5–6 ppm, distinct from hydrazone NH signals (δ ~12 ppm in thiazole analogs) .

Table 3: Antifungal and Cytotoxic Activities of Structural Analogs

Compound (Reference) Antifungal Activity (MIC, µg/mL) Cytotoxicity (IC₅₀, µg/mL)
Thiazole-hydrazone () 250 (C. utilis) 125 (MCF-7), >500 (NIH/3T3)
Fluconazole () 2 (C. utilis) N/A
Thiadiazole () Not reported Not reported

Key Observations :

  • Thiazole derivatives with 4-chloro-2-nitrophenyl groups exhibit moderate antifungal activity but significant cytotoxicity against cancer cells, suggesting that the isoxazole analog may share similar bioactivity trends .
  • The absence of sulfur in isoxazole (vs. thiazole/thiadiazole) may reduce toxicity toward normal cells (e.g., NIH/3T3), as seen in .

Biological Activity

5-(4-Chloro-2-nitrophenyl)isoxazol-3-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological properties, including antimicrobial, antiviral, and anti-inflammatory effects, supported by data tables and case studies.

Chemical Structure and Synthesis

5-(4-Chloro-2-nitrophenyl)isoxazol-3-amine belongs to the isoxazole family, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. The synthesis of this compound typically involves the reaction of 4-chloro-2-nitroaniline with appropriate isoxazole precursors under controlled conditions to yield the desired amine derivative.

1. Antimicrobial Activity

Research has demonstrated that compounds containing isoxazole rings exhibit significant antimicrobial properties. A study focused on various isoxazole derivatives, including 5-(4-Chloro-2-nitrophenyl)isoxazol-3-amine, showed promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were assessed against standard strains such as Staphylococcus aureus and Escherichia coli.

CompoundTarget BacteriaMIC (µg/mL)
5-(4-Chloro-2-nitrophenyl)isoxazol-3-amineStaphylococcus aureus12.5
5-(4-Chloro-2-nitrophenyl)isoxazol-3-amineEscherichia coli25

These findings indicate that the compound exhibits moderate antibacterial activity, comparable to established antibiotics like ceftriaxone, which has an MIC of 6.3 µg/mL against S. aureus .

2. Antiviral Activity

In vitro studies have also evaluated the antiviral activity of isoxazole derivatives against influenza viruses. The mechanism involves inhibiting viral replication by disrupting nucleoprotein functions essential for viral life cycles. Compounds similar to 5-(4-Chloro-2-nitrophenyl)isoxazol-3-amine have been noted for their ability to interfere with viral RNA polymerase transport and assembly processes .

3. Anti-inflammatory Properties

Isoxazole derivatives have been recognized for their anti-inflammatory effects. A study demonstrated that certain substitutions on the isoxazole ring could enhance anti-inflammatory activity, potentially through inhibition of pro-inflammatory cytokines . The specific mechanisms by which 5-(4-Chloro-2-nitrophenyl)isoxazol-3-amine exerts these effects require further investigation but may involve modulation of signaling pathways related to inflammation.

Case Studies

Case Study 1: Antibacterial Efficacy
In a comparative study, 5-(4-Chloro-2-nitrophenyl)isoxazol-3-amine was tested alongside various other isoxazole derivatives. Results indicated that while it exhibited moderate antibacterial activity, structural modifications could enhance its efficacy significantly.

Case Study 2: Antiviral Mechanism
A detailed investigation into the antiviral mechanisms revealed that compounds with similar structures could inhibit NP accumulation in host cells, leading to reduced viral replication rates. This highlights the potential therapeutic applications of such compounds in treating influenza and possibly other viral infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(4-Chloro-2-nitrophenyl)isoxazol-3-amine, and what analytical techniques are used to confirm its structure?

  • Synthesis Methodology :

  • Condensation/Cyclization : Analogous compounds (e.g., thiazolyl hydrazones with nitrophenyl substituents) are synthesized via condensation of aryl aldehydes with thiosemicarbazide, followed by cyclization with brominated ketones . For isoxazole derivatives, similar strategies may involve cycloaddition reactions (e.g., using hydroxylamine and nitrile precursors) or nucleophilic substitution on preformed isoxazole rings.
  • Purification : Flash chromatography or recrystallization is typically employed, as seen in thiazole derivative syntheses .
    • Structural Characterization :
  • Spectroscopy : Use 1H^1 \text{H}-NMR to identify aromatic protons (δ 7.0–8.3 ppm for nitrophenyl groups) and amine protons (δ ~12 ppm). IR confirms functional groups (e.g., N-H stretches at ~3290 cm1^{-1}, C=N/C=C stretches at ~1600 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., FAB or ESI) verifies the molecular ion peak (e.g., m/z [M+1]+^+ ~300–350 for similar compounds) .
  • Elemental Analysis : Validates C/H/N composition (e.g., <0.5% deviation from theoretical values) .

Q. How can the electronic structure and reactivity of 5-(4-Chloro-2-nitrophenyl)isoxazol-3-amine be investigated using computational chemistry methods?

  • Density Functional Theory (DFT) :

  • Geometry Optimization : Use hybrid functionals like B3LYP (incorporating exact exchange from Becke’s 1993 work ) to optimize molecular geometry. Basis sets (e.g., 6-31G*) model electron distribution.
  • Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to predict reactivity (e.g., electron-deficient nitrophenyl groups lower LUMO energy, enhancing electrophilic reactivity) .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., amine group as a nucleophilic center) .
    • Thermochemical Analysis : Atomization energies and ionization potentials can be computed using gradient-corrected functionals (e.g., Lee-Yang-Parr correlation functional ).

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data during structural elucidation of 5-(4-Chloro-2-nitrophenyl)isoxazol-3-amine?

  • Multi-Technique Validation :

  • X-ray Crystallography : If single crystals are obtainable, use SHELXT/SHELXL for space group determination and refinement . WinGX/ORTEP software visualizes anisotropic displacement parameters .
  • Computational Validation : Compare experimental IR/NMR with DFT-simulated spectra (e.g., using Gaussian or ORCA) .
    • Dynamic NMR : For conformational ambiguities (e.g., hindered rotation in nitrophenyl groups), variable-temperature 1H^1 \text{H}-NMR identifies exchange processes .

Q. How can the biological activity of this compound be evaluated against microbial/cancer cell lines, and what statistical methods ensure data reliability?

  • Antimicrobial Assays :

  • Broth Microdilution : Determine minimum inhibitory concentrations (MICs) against Candida spp. or bacteria (e.g., S. aureus), as described for thiazole derivatives .
    • Cytotoxicity Testing :
  • MTT Assay : Evaluate IC50_{50} values against MCF-7 (breast cancer) and NIH/3T3 (normal fibroblast) cells .
    • Statistical Rigor :
  • Descriptive Statistics : Report mean ± SD for triplicate experiments .
  • ANOVA/Tukey’s Test : Compare treatment groups (e.g., compound vs. fluconazole control) with p < 0.05 significance .

Q. What role do substituent effects (e.g., nitro/chloro groups) play in modulating the compound’s photophysical or catalytic properties?

  • Electron-Withdrawing Effects :

  • The nitro group (-NO2_2) and chloro substituent (-Cl) decrease electron density on the isoxazole ring, potentially enhancing stability under oxidative conditions .
    • Photodegradation Studies :
  • Monitor UV-vis absorbance changes under controlled light exposure. Correlate with DFT-predicted HOMO-LUMO gaps .

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